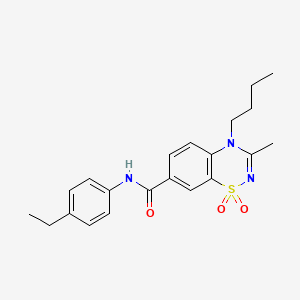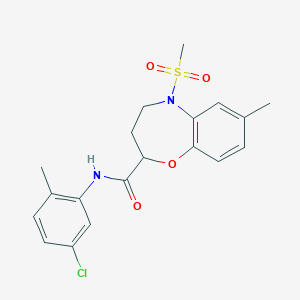![molecular formula C16H19N5 B11225035 1-(2,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11225035.png)
1-(2,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is of significant interest due to its potential pharmacological activities, particularly in the field of cancer research. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications .
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 2,4-dimethylbenzaldehyde.
Cyclization Reaction: The cyclization reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the pyrazolo[3,4-d]pyrimidine core.
N-Alkylation: The next step involves the N-alkylation of the pyrazolo[3,4-d]pyrimidine core with propylamine.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs. Techniques such as microwave-assisted synthesis or ultrasonic-assisted synthesis can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may lead to the formation of reduced derivatives with altered pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-(2,4-Dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Cancer Research: The compound has shown potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer treatment.
Antimicrobial Activity: The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity: The compound has potential anti-inflammatory properties, which are attributed to its ability to inhibit the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
CDK2 Inhibition: The compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.
Anti-inflammatory Pathways: The compound inhibits the activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, thereby reducing inflammation and associated symptoms.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds in the pyrazolopyrimidine class:
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and thioglycoside derivatives have shown similar biological activities, including CDK2 inhibition and anticancer properties.
Phenyl-1,2,4-triazoles: These compounds, which contain a triazole ring substituted by a phenyl group, have demonstrated antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structural features and its potent activity as a CDK2 inhibitor, making it a valuable compound for further research and development in the field of medicinal chemistry.
Properties
Molecular Formula |
C16H19N5 |
|---|---|
Molecular Weight |
281.36 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H19N5/c1-4-7-17-15-13-9-20-21(16(13)19-10-18-15)14-6-5-11(2)8-12(14)3/h5-6,8-10H,4,7H2,1-3H3,(H,17,18,19) |
InChI Key |
IBOGAJCHJZJZRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC=N1)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11224952.png)



![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide](/img/structure/B11224977.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11224988.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B11224989.png)

![4-(2-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B11225007.png)

![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide](/img/structure/B11225020.png)
![(2Z)-2-[(3-bromophenyl)imino]-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11225027.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11225044.png)
